molecular formula C9H11FO3S B12999465 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol

1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol

Cat. No.: B12999465
M. Wt: 218.25 g/mol
InChI Key: VNQVJYVPCMIBFD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with methylsulfonylmethane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 1-(4-fluorophenyl)ethanol or 4-fluorotoluene.

    Substitution: Formation of various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the methylsulfonyl group modulates its chemical reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanol: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.

    1-(4-Methylsulfonyl)phenyl-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole: Contains additional functional groups, leading to more complex reactivity and applications.

Uniqueness

1-(4-Fluorophenyl)-2-(methylsulfonyl)ethanol is unique due to the combination of the fluorophenyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylsulfonylethanol

InChI

InChI=1S/C9H11FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3

InChI Key

VNQVJYVPCMIBFD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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